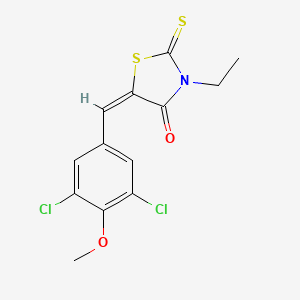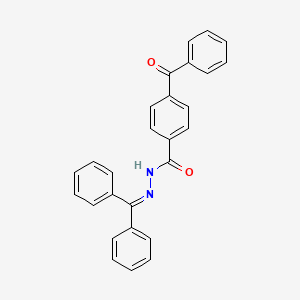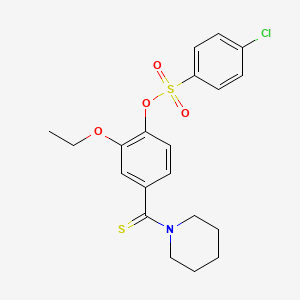
N-benzyl-N-(2-methoxybenzyl)-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-(2-methoxybenzyl)-1-butanamine, also known as BMB, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of neuroscience. BMB is a derivative of the popular drug, amphetamine, which has been used for its stimulant effects. However, BMB has a unique chemical structure that allows it to act as a selective dopamine reuptake inhibitor, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease.
作用機序
N-benzyl-N-(2-methoxybenzyl)-1-butanamine's mechanism of action involves the inhibition of the dopamine transporter protein, which is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By inhibiting this protein, N-benzyl-N-(2-methoxybenzyl)-1-butanamine increases the concentration of dopamine in the synapse, leading to increased dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-N-(2-methoxybenzyl)-1-butanamine are similar to those of other dopamine reuptake inhibitors. N-benzyl-N-(2-methoxybenzyl)-1-butanamine increases the concentration of dopamine in the synapse, leading to increased dopaminergic neurotransmission. This can result in a range of physiological effects, including increased heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
One advantage of using N-benzyl-N-(2-methoxybenzyl)-1-butanamine in lab experiments is its selectivity for the dopamine transporter protein. This allows researchers to study the effects of dopamine reuptake inhibition specifically, without the confounding effects of other neurotransmitters. However, one limitation of using N-benzyl-N-(2-methoxybenzyl)-1-butanamine is its potential toxicity. N-benzyl-N-(2-methoxybenzyl)-1-butanamine has been shown to be toxic to dopaminergic neurons in vitro, which could limit its potential use in vivo.
将来の方向性
There are several potential future directions for research on N-benzyl-N-(2-methoxybenzyl)-1-butanamine. One area of interest is its potential use in the treatment of other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and addiction. N-benzyl-N-(2-methoxybenzyl)-1-butanamine's ability to selectively inhibit dopamine reuptake could make it a promising candidate for the treatment of these disorders. Another area of interest is the development of more selective dopamine reuptake inhibitors based on N-benzyl-N-(2-methoxybenzyl)-1-butanamine's chemical structure. By modifying the structure of N-benzyl-N-(2-methoxybenzyl)-1-butanamine, researchers may be able to develop compounds with greater selectivity and fewer side effects.
合成法
The synthesis of N-benzyl-N-(2-methoxybenzyl)-1-butanamine involves several steps, starting with the reaction of benzylamine and 2-methoxybenzyl chloride to form N-benzyl-N-(2-methoxybenzyl)amine. This intermediate is then reacted with 1-bromo butane in the presence of a base to yield the final product, N-benzyl-N-(2-methoxybenzyl)-1-butanamine.
科学的研究の応用
N-benzyl-N-(2-methoxybenzyl)-1-butanamine has been studied extensively for its potential use in the treatment of Parkinson's disease. Parkinson's disease is a neurological disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. N-benzyl-N-(2-methoxybenzyl)-1-butanamine's ability to selectively inhibit dopamine reuptake makes it a promising candidate for the treatment of this disorder.
特性
IUPAC Name |
N-benzyl-N-[(2-methoxyphenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-3-4-14-20(15-17-10-6-5-7-11-17)16-18-12-8-9-13-19(18)21-2/h5-13H,3-4,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNUNXUUMRPASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(2-methoxyphenyl)methyl]butan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthol](/img/structure/B4898471.png)

![3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898480.png)
![1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol](/img/structure/B4898487.png)
![N-(4-fluorobenzyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4898490.png)
![2-[2-(benzyloxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4898497.png)




![9-[3-(3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4898542.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4898552.png)

![1-[4-(4-ethylphenoxy)butyl]pyrrolidine](/img/structure/B4898563.png)